

Check Availability & Pricing

# The Interaction of BMS-794833 with the ATP-Binding Pocket: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|
| Compound Name:       | BMS-794833 |           |  |  |  |  |
| Cat. No.:            | B606251    | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BMS-794833** is a potent, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases, with primary activity against c-Met and VEGFR2. This technical guide provides a comprehensive overview of the interaction of **BMS-794833** with the ATP-binding pocket of its target kinases. It includes a detailed summary of its inhibitory activity, a description of the experimental protocols used for its characterization, and a visualization of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.

#### Introduction

BMS-794833 is a small molecule inhibitor that has demonstrated significant potential in preclinical studies and has been investigated in clinical trials as a prodrug (BMS-817378) for the treatment of advanced solid tumors. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of several key oncogenic drivers, including c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1][2][3] Dysregulation of these signaling pathways is implicated in tumor growth, angiogenesis, and metastasis. Understanding the precise molecular interactions of BMS-794833 within the ATP-binding pocket is crucial for optimizing its therapeutic application and for the development of next-generation kinase inhibitors.



### **Quantitative Inhibitory Activity**

**BMS-794833** exhibits potent inhibitory activity against a range of kinases. The following tables summarize the key quantitative data from in vitro kinase and cellular assays.

Table 1: In Vitro Kinase Inhibition by BMS-794833

| Target Kinase | IC50 (nM)              | Ki (nM) | Assay Type    | Reference |
|---------------|------------------------|---------|---------------|-----------|
| c-Met         | 1.7                    | -       | Radiometric   | [1][2]    |
| VEGFR2        | 15                     | -       | Radiometric   | [1][2]    |
| Ron           | < 3                    | -       | Not Specified | [1][3]    |
| AxI           | < 3                    | -       | Not Specified | [1][3]    |
| Flt3          | < 3                    | -       | Not Specified | [1][3]    |
| MERTK         | 28.7 (at 30 μM<br>ATP) | 22.4    | HTRF          | [4]       |
| MERTK         | 129.9 (at 1 mM<br>ATP) | -       | HTRF          | [4]       |

Table 2: Cellular Activity of BMS-794833

| Cell Line                  | IC50 (nM) | Assay Type | Target<br>Pathway | Reference |
|----------------------------|-----------|------------|-------------------|-----------|
| GTL-16 (gastric carcinoma) | 39        | MTS Assay  | c-Met             | [1][5]    |

## Interaction with the ATP-Binding Pocket

The primary mechanism of action of **BMS-794833** is its direct competition with ATP for binding to the kinase domain. X-ray crystallography studies of **BMS-794833** in complex with MERTK have provided detailed insights into its binding mode, which is likely representative of its interaction with other target kinases.



**BMS-794833** functions as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase.[6] This mode of inhibition involves the occupation of both the canonical ATP-binding site and an adjacent allosteric "back pocket."[7]

Key interactions observed in the MERTK co-crystal structure include:

- Hydrogen Bonds: The amine and imine groups of the 3-chloropyridin moiety of BMS-794833
  form hydrogen bonds with the main chain of Met674 in the ATP-binding site. Additionally, two
  oxygen atoms in the 4-oxo-1,4-dihydropyridine-3-carboxamide group form hydrogen bonds
  with the side chain of Lys619 and the main chain amine of Asp741 in the allosteric back
  pocket.[7]
- Hydrophobic Interactions: Three benzene ring moieties of BMS-794833 (3-chloropyridin-2-amine, 1-fluoro-2-methoxybenzene, and fluorobenzene) engage in hydrophobic interactions with residues within the allosteric back pocket.[7]

This dual engagement of the ATP site and the back pocket stabilizes the inactive conformation of the kinase, preventing its activation and downstream signaling.



Click to download full resolution via product page

Diagram of **BMS-794833** interaction with the kinase domain.

## **Experimental Protocols**

This section details the methodologies employed to characterize the interaction and activity of **BMS-794833**.



### In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric assay used to determine the IC50 values of **BMS-794833** against c-Met.

- · Materials:
  - Baculovirus expressed GST-Met kinase
  - 20 mM Tris-HCl (pH 7.4)
  - 1 mM MnCl<sub>2</sub>
  - 1 mM DTT
  - 0.1 mg/mL BSA
  - 0.1 mg/mL poly(Glu, Tyr) 4:1
  - $\circ$  1  $\mu$ M ATP
  - 0.2 μCi y-<sup>32</sup>P-ATP
  - BMS-794833 (dissolved in DMSO)
  - 8% Trichloroacetic acid (TCA)
  - GF/C filter plates
  - Scintillation counter
- Procedure:
  - Prepare a reaction solution containing GST-Met kinase, Tris-HCl, MnCl<sub>2</sub>, DTT, BSA, and poly(Glu, Tyr) substrate.
  - Add varying concentrations of BMS-794833 (or DMSO as a control) to the reaction mixture.







- Initiate the kinase reaction by adding ATP and γ-32P-ATP.
- Incubate the reaction at 30°C for 1 hour.
- Stop the reaction by adding 8% TCA.
- Collect the TCA precipitates onto GF/C filter plates using a harvester.
- Quantify the incorporated radioactivity using a liquid scintillation counter.
- Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]





Click to download full resolution via product page

Workflow for the in vitro radiometric kinase inhibition assay.



# Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a general protocol for an HTRF kinase assay, as was used to determine the Ki and IC50 of BMS-794833 against MERTK.[4]

- Principle: HTRF assays measure the phosphorylation of a substrate by a kinase through a
  FRET-based detection method. A europium cryptate-labeled antibody specific for the
  phosphorylated substrate acts as the donor, and a second acceptor fluorophore (e.g.,
  XL665) coupled to the substrate is used. Phosphorylation brings the donor and acceptor into
  proximity, resulting in a FRET signal.
- General Procedure:
  - Dispense the kinase and a biotinylated substrate into a microplate.
  - Add varying concentrations of the inhibitor (BMS-794833).
  - Initiate the reaction by adding ATP.
  - Incubate to allow for phosphorylation.
  - Stop the reaction and add the detection reagents: europium cryptate-labeled antiphospho-substrate antibody and streptavidin-XL665.
  - Incubate to allow for binding of the detection reagents.
  - Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.
  - Calculate the ratio of the acceptor to donor emission to determine the extent of phosphorylation and inhibitor activity.

### X-ray Crystallography of MERTK-BMS-794833 Complex

This protocol outlines the key steps for obtaining the co-crystal structure of MERTK with **BMS-794833**.[6]



- Protein Expression and Purification: The MERTK kinase domain is expressed and purified.
- Co-crystallization:
  - The purified MERTK kinase domain (at 25 mg/mL) is incubated with a 2 mM solution of BMS-794833 for 2 hours on ice to form the complex.
  - Crystallization is achieved using the seeding method.
  - Crystals are grown and then transferred to a cryoprotectant solution containing 0.1 M Tris-HCl pH 8.5, 2.5 M NaCl, 20% DMSO, and 10 mM BMS-794833.
- · Data Collection and Structure Determination:
  - X-ray diffraction data are collected from the cryo-cooled crystals.
  - The structure is solved by molecular replacement and refined to yield the final atomic model of the MERTK-BMS-794833 complex.[6]

#### **Cellular Proliferation Assay (MTS Assay)**

This protocol was used to determine the IC50 of **BMS-794833** in the GTL-16 gastric carcinoma cell line.

- Materials:
  - GTL-16 cells
  - 96-well microtiter plates
  - Culture medium with 0.5% fetal calf serum
  - BMS-794833 (dissolved in DMSO and diluted in culture medium)
  - MTS reagent
- Procedure:
  - Seed GTL-16 cells in 96-well plates and incubate for 24 hours.



- Treat the cells with a range of concentrations of **BMS-794833** for 72 hours.
- Add MTS reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
- Calculate the percentage of growth inhibition and determine the IC50 value.[1][5]

## **Signaling Pathways**

**BMS-794833** exerts its anti-tumor effects by inhibiting key signaling pathways downstream of its target kinases.

### **c-Met Signaling Pathway**

The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. **BMS-794833** blocks the initial phosphorylation event, thereby inhibiting the entire downstream cascade.





Click to download full resolution via product page

Inhibition of the c-Met signaling pathway by BMS-794833.

## **VEGFR2 Signaling Pathway**

VEGF binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating pathways such as the PLCy/PKC/MAPK and PI3K/AKT pathways. These pathways are critical for angiogenesis, promoting endothelial cell proliferation, migration, and survival. By inhibiting VEGFR2, **BMS-794833** can suppress tumor angiogenesis. In osteosarcoma, **BMS-794833** has been shown to target the VEGFR/Ras/CDK2 pathway.[8]



Click to download full resolution via product page

Inhibition of the VEGFR2 signaling pathway by BMS-794833.



#### Conclusion

**BMS-794833** is a potent, multi-targeted kinase inhibitor that effectively binds to the ATP-binding pocket of key oncogenic drivers, including c-Met and VEGFR2. Its classification as a Type II inhibitor, engaging both the ATP site and an allosteric back pocket, contributes to its high potency and specificity. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of **BMS-794833** and other kinase inhibitors. A thorough understanding of its molecular interactions and its effects on critical signaling pathways is essential for its further development and for the design of novel anti-cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS794833 inhibits macrophage efferocytosis by directly binding to MERTK and inhibiting its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- To cite this document: BenchChem. [The Interaction of BMS-794833 with the ATP-Binding Pocket: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606251#interaction-of-bms-794833-with-atp-binding-pocket]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com